BT18

概要

説明

BT18は、グリア細胞株由来神経栄養因子(GDNF)の機能を模倣する化合物です。 GDNFファミリー受容体GFRα1およびRET受容体型チロシンキナーゼRetAに有意な効果を示しています

作用機序

BT18の作用機序には、特定の分子標的および経路との相互作用が含まれます 。this compoundは、グリア細胞株由来神経栄養因子ファミリー受容体GFRα1およびRET受容体型チロシンキナーゼRetAに結合します。 この相互作用は、AKTおよびERK1/2経路を含む下流のシグナル伝達経路の活性化につながります 。これらの経路は、細胞の生存、成長、分化に重要な役割を果たしています。

類似化合物の比較

This compoundは、グリア細胞株由来神経栄養因子の機能を模倣する他の類似の化合物と比較できます 。類似の化合物には以下が含まれます。

BT25: 類似の神経栄養効果を示し、同様のシグナル伝達経路を活性化します。

BT26: 神経変性疾患研究において、同等の特性と用途を持つ別の化合物です。

BT12: 神経細胞の生存と成長への影響で知られています。

BT11: 神経変性疾患の潜在的な治療用途について研究されています。

This compoundは、グリア細胞株由来神経栄養因子ファミリー受容体GFRα1およびRET受容体型チロシンキナーゼRetAとの特定の相互作用により、他の類似化合物とは異なっています .

準備方法

BT18は、一連の化学反応によって合成できます。合成経路には、目的の生成物を得るために特定の試薬と条件の使用が含まれます。 This compoundの調製には、通常、次の手順が含まれます :

出発物質の反応: 最初の段階では、特定の出発物質を制御された条件下で反応させます。

精製: 粗生成物は、クロマトグラフィーなどの技術を使用して精製して純粋な化合物を得ます。

特性評価: 最終生成物は、さまざまな分析技術を使用して、その構造と純度を確認します。

This compoundの工業生産方法には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。自動システムと高度な技術の使用は、生産プロセスの効率を高めることができます。

化学反応の分析

This compoundは、酸化、還元、置換などのさまざまな化学反応を受けます 。これらの反応で使用される一般的な試薬と条件には以下が含まれます。

酸化: this compoundは、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。

還元: this compoundの還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

置換: this compoundを含む置換反応は、適切な条件下で求核剤または求電子剤を使用して行うことができます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、this compoundの酸化は酸化誘導体をもたらす可能性があり、還元は化合物の還元形態を生成する可能性があります。

科学研究への応用

化学反応の分析

BT18 undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound can be carried out using nucleophiles or electrophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

BT18 has a wide range of scientific research applications :

Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and properties.

Biology: In biological research, this compound is studied for its effects on cellular processes and signaling pathways.

Medicine: this compound has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

Industry: this compound is used in the development of new materials and products with specific properties. Its unique chemical structure and reactivity make it a valuable compound in industrial applications.

類似化合物との比較

BT18 can be compared with other similar compounds that mimic the function of glial cell line-derived neurotrophic factor . Some similar compounds include:

BT25: Exhibits similar neurotrophic effects and activates similar signaling pathways.

BT26: Another compound with comparable properties and applications in neurodegenerative disease research.

BT12: Known for its effects on neuronal survival and growth.

BT11: Studied for its potential therapeutic applications in neurodegenerative diseases.

This compound is unique due to its specific interaction with the glial cell line-derived neurotrophic factor family receptor GFRα1 and the RET receptor tyrosine kinase RetA, which distinguishes it from other similar compounds .

特性

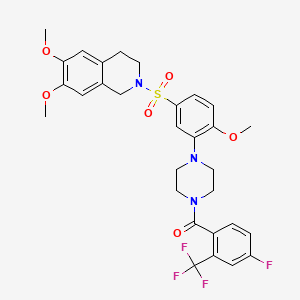

IUPAC Name |

[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F4N3O6S/c1-41-26-7-5-22(44(39,40)37-9-8-19-14-27(42-2)28(43-3)15-20(19)18-37)17-25(26)35-10-12-36(13-11-35)29(38)23-6-4-21(31)16-24(23)30(32,33)34/h4-7,14-17H,8-13,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIIZVVDZZHGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F4N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

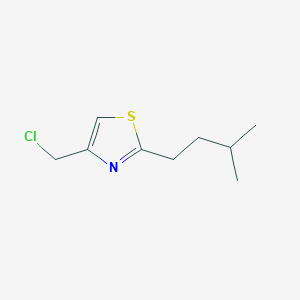

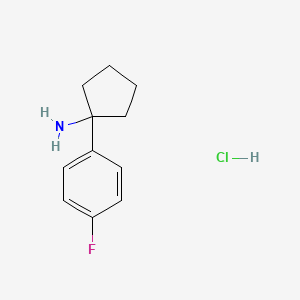

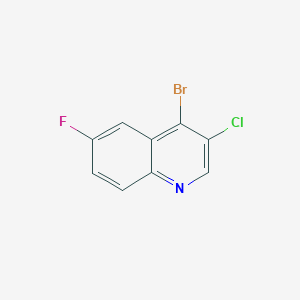

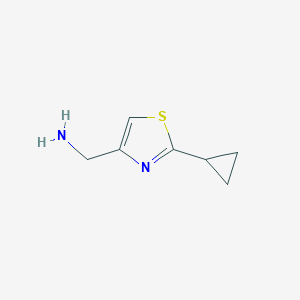

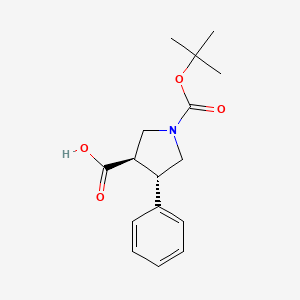

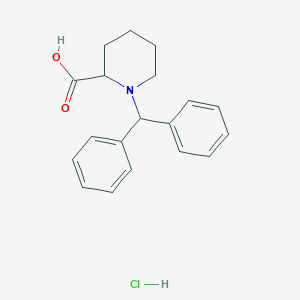

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BT18 against leukemic cells?

A1: this compound, a parasporal protein derived from a Bacillus thuringiensis (Bt) isolate, has been shown to induce cell cycle arrest at the S-phase and caspase-dependent apoptosis in leukemic cell lines. [] This suggests that this compound interferes with DNA replication and triggers a programmed cell death pathway.

Q2: What protein has been identified as a potential binding partner for this compound in leukemic cells?

A2: Research suggests that this compound binds to Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) in leukemic cells. [, ] While the exact implications of this interaction are still under investigation, it is thought to play a role in initiating apoptosis.

Q3: Does this compound exhibit binding affinity to other leukemic cell lines besides CEM-SS?

A3: Yes, homologous competitive binding assays have shown that this compound displays varying affinities to different leukemic cell lines. The binding affinity, represented by the dissociation constant (Kd), follows the order: CEM-SS (8.44 nM) > CCRF-SB (14.98 nM) > CCRF-HSB-2 (17.71 nM). [] Notably, the binding affinity for MCF-7 (breast cancer cell line) was not determinable as the inhibitory concentration (IC50) was not reached. []

Q4: How does the binding site of this compound on leukemic cells differ from other anti-cancer drugs and Bt toxins?

A4: Heterologous competitive binding studies indicate that this compound competes minimally with other tested Bt toxins (crude Btj and crude Bt 22) and common anti-cancer drugs (cisplatin, doxorubicin, etoposide, navelbine, and methotrexate) for binding sites on CEM-SS cells. [] This suggests a distinct binding site and potentially a different mechanism of action compared to these compounds.

Q5: How does this compound interact with the GDNF family receptor GFRα1 and the RET receptor tyrosine kinase?

A5: Molecular docking calculations and molecular dynamics (MD) simulations suggest that this compound preferentially binds to an allosteric site on GFRα1. [] This binding may modulate the function of the GDNF–GFRα1–RetA complex, potentially impacting neuronal survival and function. Furthermore, a less preferable binding site was identified on the RetA surface that interacts with GFRα1, potentially enabling this compound to act as a direct RetA agonist, especially when RetA is membrane-bound. []

Q6: What are the potential therapeutic implications of this compound's interaction with GFRα1 and RET?

A6: The ability of this compound to activate GFRα1 and RET receptors suggests its potential as a therapeutic agent for neuropathic pain and neurodegenerative diseases. [] These conditions are often characterized by the progressive loss of neurons responsive to GDNF family ligands, which this compound can potentially stimulate.

Q7: What is the molecular formula and weight of this compound?

A7: While the provided research papers do not explicitly mention the molecular formula and weight of this compound, its full chemical name, [4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone, can be used to deduce this information.

Q8: Is there any information available about the spectroscopic data (NMR, IR, Mass spectrometry) of this compound?

A8: Unfortunately, the provided research papers do not contain information regarding the spectroscopic data of this compound.

Q9: What structural modifications of this compound have been explored, and how do these affect its activity?

A9: The research primarily focuses on the naturally occurring this compound protein from Bt isolates. Information about synthetic structural modifications and their impact on activity is not provided in the research extracts.

Q10: Has the stability of this compound been investigated under various conditions (temperature, pH, etc.)?

A10: The provided research extracts do not elaborate on the stability of this compound under different conditions.

Q11: What are the current formulation strategies for this compound to improve its stability, solubility, or bioavailability?

A11: The provided research papers do not discuss specific formulation strategies for this compound.

Q12: Which analytical methods are used to characterize, quantify, and monitor this compound?

A12: The research papers employ various analytical methods including SDS-PAGE, N-terminal sequencing, Western blot analysis, cell viability assays (MTT), confocal microscopy, and flow cytometry to study this compound's characteristics and its effects on cells. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)